

TC-E 5005: A Potent and Selective PDE10A Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, TC-E 5005 presents a valuable pharmacological tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of TC-E 5005, including available experimental data and a detailed examination of its mechanism of action.

Chemical Structure and Properties

TC-E 5005, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a novel heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	2-Methoxy-6,7-dimethyl-9- propyl-imidazo[1,5- a]pyrido[3,2-e]pyrazine	
Molecular Formula	C15H18N4O	
Molecular Weight	270.33 g/mol	
CAS Number	959705-64-7	
SMILES	CCCC1=NC(=C2N1C3=C(C= CC(=N3)OC)N=C2C)C	[1]

Chemical Structure:

Caption: 2D Chemical Structure of TC-E 5005.

Pharmacological Properties

TC-E 5005 is characterized as a highly potent and selective inhibitor of PDE10A. Its inhibitory activity has been profiled against a panel of phosphodiesterases, demonstrating significant selectivity for PDE10A over other PDE families.

Table 1: Inhibitory Activity of TC-E 5005 against various Phosphodiesterases

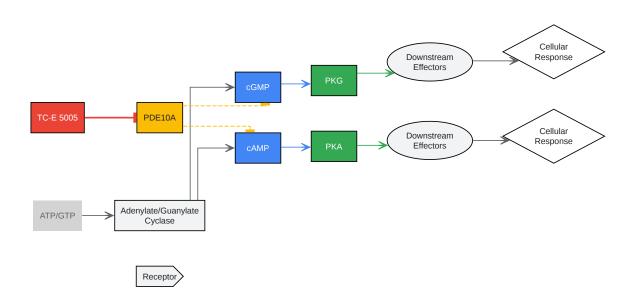


PDE Isoform	IC50 (nM)	
PDE10A	7.28	
PDE2A	239	
PDE11A	779	
PDE5A	919	
PDE7B	3100	
PDE3A	3700	
PDE1B	>5000	
PDE4A	>5000	
PDE6	>5000	
PDE8A	>5000	
PDE9A	>5000	
Data sourced from Tocris Bioscience.		

Mechanism of Action and Signaling Pathways

TC-E 5005 exerts its biological effects through the inhibition of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, **TC-E 5005** leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases leads to the phosphorylation of various substrate proteins, thereby modulating their activity and influencing a wide range of cellular processes.





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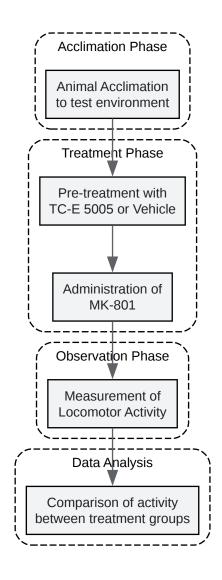
Caption: TC-E 5005 inhibits PDE10A, leading to increased cAMP and cGMP levels.

Key Experimental Data and Protocols In Vivo Model: Reversal of MK-801-Induced Hyperactivity

TC-E 5005 has been shown to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801, in vivo. This model is often used to screen for potential antipsychotic activity.

Experimental Workflow:





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Caption: Workflow for the MK-801-induced hyperactivity model.

Detailed Methodology (Generalized Protocol):

- Animals: The specific strain, age, and sex of the rodents used are critical parameters that should be consistent throughout the study.
- Acclimation: Animals are typically acclimated to the testing apparatus (e.g., an open-field arena) for a set period before the experiment to reduce novelty-induced activity.
- Pre-treatment: A cohort of animals is pre-treated with TC-E 5005 at various doses, while a
 control group receives a vehicle solution. The route of administration (e.g., intraperitoneal,



oral) and the pre-treatment time are important variables.

- Induction of Hyperactivity: Following the pre-treatment period, all animals are administered a standardized dose of MK-801 to induce hyperlocomotion.
- Data Collection: Locomotor activity is then recorded for a defined period using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic behaviors.
- Data Analysis: The data is analyzed to compare the locomotor activity of the TC-E 5005treated groups with the vehicle-treated control group. A statistically significant reduction in MK-801-induced hyperactivity in the TC-E 5005-treated animals indicates a positive effect.

Note: The specific doses of **TC-E 5005** and the detailed parameters of the study cited are not publicly available.

In Vitro Assay: PDE10A Inhibition

The inhibitory potency of **TC-E 5005** against PDE10A is determined through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the hydrolysis of cAMP or cGMP by the PDE10A enzyme.

Detailed Methodology (Generalized Protocol):

- Enzyme and Substrate: A purified, recombinant form of the human PDE10A enzyme is used.
 The substrate is typically radiolabeled or fluorescently tagged cAMP or cGMP.
- Incubation: The PDE10A enzyme is incubated with the substrate in the presence of varying concentrations of TC-E 5005. A control reaction without the inhibitor is also run.
- Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled substrates, this
 can be achieved through techniques like scintillation counting. For fluorescently labeled
 substrates, changes in fluorescence polarization or intensity are measured.
- IC₅₀ Determination: The concentration of **TC-E 5005** that causes 50% inhibition of the PDE10A enzyme activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.



Conclusion

TC-E 5005 is a valuable research tool for elucidating the role of PDE10A in cellular signaling and its implications in neurological and psychiatric disorders. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. Further research utilizing **TC-E 5005** may provide deeper insights into the therapeutic potential of targeting the PDE10A enzyme for the treatment of central nervous system disorders.

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References

- 1. TC-E 5005 | 959705-64-7 | JNB70564 | Biosynth [biosynth.com]
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